molecular formula C10H4Cl2N2O B12937865 2,4-Dichlorobenzofuro[2,3-d]pyrimidine

2,4-Dichlorobenzofuro[2,3-d]pyrimidine

Cat. No.: B12937865
M. Wt: 239.05 g/mol
InChI Key: UICAYKZNZSFYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring systemThe molecular formula of this compound is C10H4Cl2N2O, and it has a molecular weight of 239.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzofuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable benzofuran derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Properties

Molecular Formula

C10H4Cl2N2O

Molecular Weight

239.05 g/mol

IUPAC Name

2,4-dichloro-[1]benzofuro[2,3-d]pyrimidine

InChI

InChI=1S/C10H4Cl2N2O/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H

InChI Key

UICAYKZNZSFYNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)N=C(N=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.